molecular formula C7H9NO4S B2880303 Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate CAS No. 2095396-11-3

Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate

Cat. No. B2880303
CAS RN: 2095396-11-3
M. Wt: 203.21
InChI Key: JYPXFUUFWZWJHM-VDTYLAMSSA-N
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Description

Compounds with cyclopropane rings, like the one in your molecule, are often used in pharmaceuticals and agrochemicals due to their unique chemical properties . The presence of a cyano group (-CN) and a methylsulfonyl group (-SO2CH3) could add to the reactivity of the compound.


Molecular Structure Analysis

The molecular structure of a compound like this would involve a three-membered cyclopropane ring, which is known for its strain and reactivity. The presence of two chiral centers would mean that this compound could exist in multiple stereoisomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Two compounds with the same molecular formula but different arrangements of atoms (stereoisomers) can have different properties .

Scientific Research Applications

Synthesis of Novel Pyrethroids

Pyrethroids are a class of synthetic insecticides that mimic the insecticidal activity of the natural compound pyrethrin found in chrysanthemum flowers. The compound EN300-367260 serves as a precursor in the synthesis of novel pyrethroids with two asymmetric centers on the cyclopropane ring . These new compounds exhibit significant insecticidal activity, particularly against common mosquitoes, and the stereostructure-activity relationship is a key area of research.

Development of Antiparkinsonian Agents

Research into Parkinson’s disease has led to the synthesis of new derivatives of Prottremin, a compound with antiparkinsonian activity. EN300-367260 is used to create these derivatives through an epoxide ring-opening reaction. The resulting compounds have shown promising results in animal models of Parkinson’s disease, indicating potential therapeutic applications .

Exploration of Chiral Discrimination

Chiral discrimination is crucial in the development of more effective and less toxic pharmaceuticals. EN300-367260, with its chiral centers, is used to study the effects of chirality on biological activity. This research can lead to the development of drugs with improved efficacy and safety profiles .

Understanding Mechanism of Action

The compound is also used in research to understand the mechanisms of action of various drugs. For instance, studies are ongoing to fully comprehend how certain molecules interact with biological targets, such as nicotinic acetylcholine receptors, which are crucial for muscle function and neurotransmission.

Chemical Synthesis and Organic Chemistry

EN300-367260 is a valuable compound in organic chemistry for the synthesis of complex molecules. Its unique structure allows for the creation of compounds with specific stereochemical configurations, which is essential for the study of reaction mechanisms and the development of new synthetic methodologies .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its reactivity, toxicity, and potential for exposure .

Future Directions

The future directions for a compound like this could involve further studies to understand its reactivity, potential uses, and safety profile .

properties

IUPAC Name

methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-12-6(9)7(4-8)3-5(7)13(2,10)11/h5H,3H2,1-2H3/t5-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPXFUUFWZWJHM-VDTYLAMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1S(=O)(=O)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]1(C[C@H]1S(=O)(=O)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1R,2R)-1-cyano-2-methylsulfonylcyclopropane-1-carboxylate

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